N-cyclododecylquinazolin-4-amine is a compound belonging to the quinazolinamine class, which has garnered attention due to its potential biological activities, particularly in cancer research. Quinazolinamines are known for their diverse pharmacological properties, including inhibition of various cancer-related proteins. N-cyclododecylquinazolin-4-amine specifically has been studied for its inhibitory effects on breast cancer resistance protein and P-glycoprotein, which are critical in multidrug resistance in cancer therapy .
N-cyclododecylquinazolin-4-amine is classified as a heterocyclic amine. It is derived from quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The compound’s structure features a cyclododecyl group attached to the nitrogen atom at position four of the quinazoline ring, enhancing its lipophilicity and potentially its biological activity.
The synthesis of N-cyclododecylquinazolin-4-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. A common approach is the reductive amination process where an aldehyde or ketone reacts with an amine in the presence of reducing agents. For example, starting from 4-aminoquinazoline, cyclododecanol can be used as a source for the cyclododecyl group through alkylation reactions .
The general synthetic pathway may involve:
The molecular formula for N-cyclododecylquinazolin-4-amine is . The structure consists of:
The molecular weight is approximately 290.42 g/mol. The structural analysis can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups and bonding environments present in the molecule .
N-cyclododecylquinazolin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
Specific reaction pathways may include:
The mechanism of action for N-cyclododecylquinazolin-4-amine primarily involves its interaction with biological targets such as kinases and transport proteins. The compound inhibits breast cancer resistance protein by binding to its active site, preventing substrate transport across cell membranes. This inhibition can lead to increased accumulation of chemotherapeutic agents within cancer cells, enhancing their efficacy against tumors .
The detailed mechanism may involve:
N-cyclododecylquinazolin-4-amine exhibits several notable physical and chemical properties:
Chemical properties include:
N-cyclododecylquinazolin-4-amine has significant potential applications in medicinal chemistry:
Research continues to explore its full potential in pharmacology and therapeutic applications, particularly in overcoming drug resistance mechanisms in cancer treatment .
Silylation serves as a critical protective and activating step for regioselective amination at the C4-position of quinazoline cores. In the synthesis of 2-(4-chlorophenyl)-N-cyclododecylquinazolin-4-amine (PubChem CID 1643387), mono-silylation of dichloroquinazoline precursors with agents like tert-butyldimethylsilyl chloride (TBS-Cl) enables selective nucleophilic displacement by cyclododecylamine under mild conditions [1] [6]. This method circumvents over-alkylation and achieves yields >85% in aprotic solvents (e.g., THF). Post-amination, desilylation occurs quantitatively with tetra-n-butylammonium fluoride (TBAF), restoring the quinazoline C2-position for further functionalization. Key advantages include:
Table 1: Silyl Protective Groups for Quinazoline Amination
Silyl Agent | Reaction Temp (°C) | C4 Selectivity (%) | Yield (%) |
---|---|---|---|
TBS-Cl | 25 | >99 | 87 |
TIPS-OTf | -20 | 95 | 78 |
TES-Cl | 40 | 88 | 82 |
Microwave-assisted tandem reactions enable efficient construction of N-cyclododecylquinazolin-4-amines with polyaryl architectures. As demonstrated by Lai et al., one-pot condensation of 2-fluorobenzonitrile, cyclododecylamine, and substituted benzaldehydes under microwave irradiation (120°C, 100 W) generates 2,6-diarylquinazolines in ≤45 minutes [2] [7]. Critical optimizations include:
This method is particularly effective for synthesizing 4a4 (2-(3-bromophenyl)-6-fluoro-N-cyclododecylquinazolin-4-amine), a potent tubulin polymerization inhibitor with IC₅₀ values of 0.4–2.7 nM [2].
Photoredox and metal-catalyzed radical methods enable direct coupling of cyclododecylamine with preformed quinazoline scaffolds. Ru(bpy)₃Cl₂ (2 mol%) catalyzes C–N bond formation under blue light (456 nm) via single-electron oxidation of amines, followed by radical addition to electron-deficient quinazolines [10]. Key findings:
Table 2: Cyclododecyl Incorporation via Radical Pathways
Quinazoline Substrate | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|
4-Chloro-2-phenylquinazoline | Ru(bpy)₃Cl₂ | 12 | 88 |
4-Triflyloxy-6-fluoroquinazoline | Ir(ppy)₃ | 8 | 91 |
2,4-Dichloroquinazoline | -a | 24 | 42 |
aThermal amination without catalyst at 100°C
Solvent-free mechanochemical methods enhance sustainability and reaction efficiency. Ball-milling of 4-chloro-2-(4-chlorophenyl)quinazoline with cyclododecylamine and K₂CO₃ (5:1:1.2 ratio) delivers N-cyclododecyl adducts in 30 minutes at 25 Hz frequency (yield: 94%) [1] [7]. Advantages include:
Transition metal catalysts govern N1 versus N3 selectivity in quinazoline aminations. Pd(OAc)₂/XPhos (5 mol%) promotes exclusive C4-amination of 2,4-dichloroquinazolines with cyclododecylamine, while CuI/1,10-phenanthroline shifts selectivity to N3-alkylation [7] [9]. Critical parameters:
Table 3: Regioselectivity in Metal-Catalyzed Amination
Catalyst System | Temperature (°C) | C4:N3 Ratio | Application Scope |
---|---|---|---|
Pd(OAc)₂/XPhos | 80 | 98:2 | Aryl/alkyl amines |
CuI/1,10-phenanthroline | 100 | 15:85 | Primary alkyl amines only |
Cp*IrCl₂/NaOH | 120 | >99:0b | Alcohol amine coupling |
bVia in situ amine generation from alcohol
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: